Cas no 941999-68-4 (N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide)

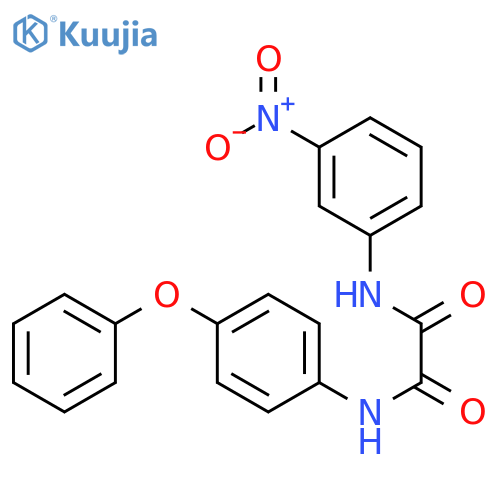

941999-68-4 structure

商品名:N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide

CAS番号:941999-68-4

MF:C20H15N3O5

メガワット:377.3502

CID:5460993

N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide 化学的及び物理的性質

名前と識別子

-

- N'-(3-nitrophenyl)-N-(4-phenoxyphenyl)oxamide

- N1-(3-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide

- N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide

- VU0504191-1

-

- インチ: 1S/C20H15N3O5/c24-19(20(25)22-15-5-4-6-16(13-15)23(26)27)21-14-9-11-18(12-10-14)28-17-7-2-1-3-8-17/h1-13H,(H,21,24)(H,22,25)

- InChIKey: CQWYIJACUJXFGG-UHFFFAOYSA-N

- ほほえんだ: O(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C(=C([H])C=1[H])N([H])C(C(N([H])C1C([H])=C([H])C([H])=C(C=1[H])[N+](=O)[O-])=O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 4

- 複雑さ: 551

- トポロジー分子極性表面積: 113

- 疎水性パラメータ計算基準値(XlogP): 3.7

N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2879-8143-2μmol |

N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide |

941999-68-4 | 90%+ | 2μl |

$57.0 | 2023-05-01 | |

| Life Chemicals | F2879-8143-5mg |

N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide |

941999-68-4 | 90%+ | 5mg |

$69.0 | 2023-05-01 | |

| Life Chemicals | F2879-8143-20mg |

N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide |

941999-68-4 | 90%+ | 20mg |

$99.0 | 2023-05-01 | |

| Life Chemicals | F2879-8143-50mg |

N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide |

941999-68-4 | 90%+ | 50mg |

$160.0 | 2023-05-01 | |

| Life Chemicals | F2879-8143-20μmol |

N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide |

941999-68-4 | 90%+ | 20μl |

$79.0 | 2023-05-01 | |

| Life Chemicals | F2879-8143-3mg |

N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide |

941999-68-4 | 90%+ | 3mg |

$63.0 | 2023-05-01 | |

| Life Chemicals | F2879-8143-100mg |

N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide |

941999-68-4 | 90%+ | 100mg |

$248.0 | 2023-05-01 | |

| Life Chemicals | F2879-8143-40mg |

N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide |

941999-68-4 | 90%+ | 40mg |

$140.0 | 2023-05-01 | |

| Life Chemicals | F2879-8143-75mg |

N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide |

941999-68-4 | 90%+ | 75mg |

$208.0 | 2023-05-01 | |

| Life Chemicals | F2879-8143-2mg |

N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide |

941999-68-4 | 90%+ | 2mg |

$59.0 | 2023-05-01 |

N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide 関連文献

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

941999-68-4 (N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide) 関連製品

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 81216-14-0(7-bromohept-1-yne)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量